Tert-butyl 2-(1-aminoethyl)benzoate
Description
Tert-butyl 2-(1-aminoethyl)benzoate is a benzoic acid derivative featuring a tert-butyl ester group and a 1-aminoethyl substituent at the ortho position of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry, particularly in the preparation of peptidomimetics, prodrugs, or bioactive molecules. Its tert-butyl group acts as a protective moiety for carboxylic acids, enhancing solubility and stability during synthetic processes. The aminoethyl side chain introduces a nucleophilic amine functionality, enabling further derivatization via alkylation, acylation, or cross-coupling reactions .
Synthesis protocols for analogous tert-butyl esters often involve hydrazine-mediated deprotection or condensation reactions in ethanol, followed by purification via column chromatography, yielding products with ~80% efficiency under optimized conditions .
Properties
IUPAC Name |
tert-butyl 2-(1-aminoethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9(14)10-7-5-6-8-11(10)12(15)16-13(2,3)4/h5-9H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHAEUACPOMQBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares tert-butyl 2-(1-aminoethyl)benzoate with three structurally related compounds, highlighting key differences in synthesis, properties, and applications:
Note: Synthesis yield for this compound is inferred from analogous protocols in .
Detailed Research Findings
Reactivity and Functional Group Influence
- Aminoethyl vs. Aminooxyethyl Groups: The aminoethyl group in this compound exhibits higher nucleophilicity compared to the aminooxyethyl moiety in its carbamate analog. This difference influences coupling efficiency in peptide synthesis, with the former enabling direct amide bond formation without additional activation .
- Nitro vs.
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